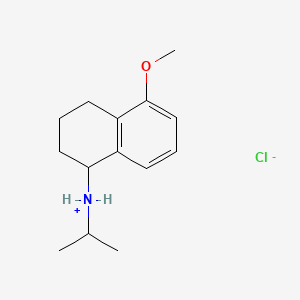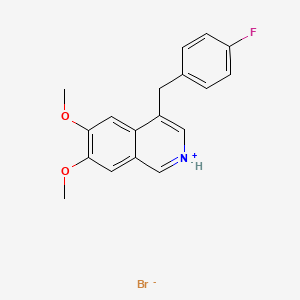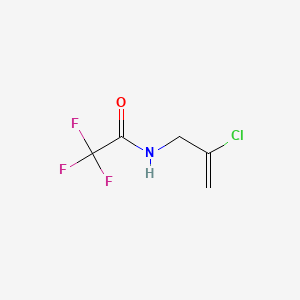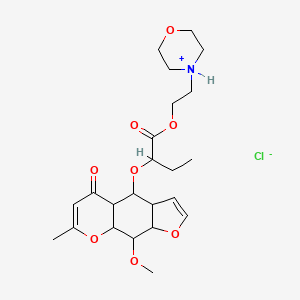
Rhodium carbide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium carbide is a compound consisting of rhodium and carbon. It is known for its unique properties, including high hardness, thermal stability, and catalytic activity. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium carbide can be synthesized through several methods. One common approach involves the reaction of rhodium metal with carbon at high temperatures. This process typically requires temperatures above 1000°C to ensure the formation of the carbide phase. Another method involves the use of organometallic precursors, where rhodium complexes are decomposed in the presence of a carbon source to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using chemical vapor deposition (CVD) techniques. This method involves the decomposition of rhodium-containing gases in the presence of a carbon source at elevated temperatures, resulting in the deposition of this compound on a substrate .
Chemical Reactions Analysis
Types of Reactions: Rhodium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields rhodium oxide and carbon dioxide, while reduction produces rhodium metal and hydrocarbons .
Scientific Research Applications
Rhodium carbide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which rhodium carbide exerts its effects is primarily through its catalytic activity. This compound can facilitate various chemical transformations by providing active sites for reactions to occur. These active sites are typically associated with the rhodium atoms, which can interact with reactant molecules and lower the activation energy required for the reaction .
Molecular Targets and Pathways: In biological systems, this compound complexes can interact with cellular components, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Tungsten Carbide: Known for its extreme hardness and use in cutting tools.
Titanium Carbide: Used in wear-resistant coatings and high-temperature applications.
Molybdenum Carbide: Utilized in catalysis and as a component in hard materials.
Properties
CAS No. |
37306-47-1 |
|---|---|
Molecular Formula |
C2HRh- |
Molecular Weight |
127.93 g/mol |
IUPAC Name |
ethyne;rhodium |
InChI |
InChI=1S/C2H.Rh/c1-2;/h1H;/q-1; |
InChI Key |
KDLGVRUCSDLWQO-UHFFFAOYSA-N |
Canonical SMILES |
C#[C-].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


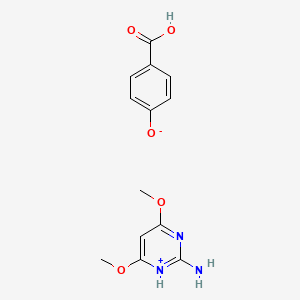
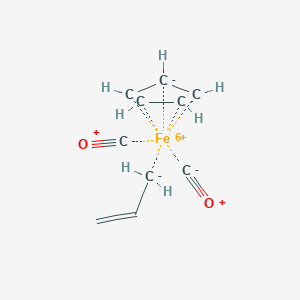
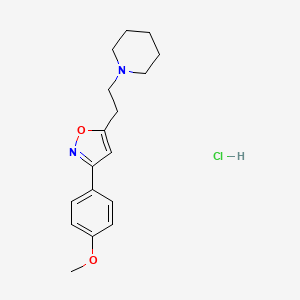

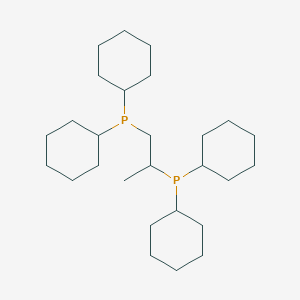
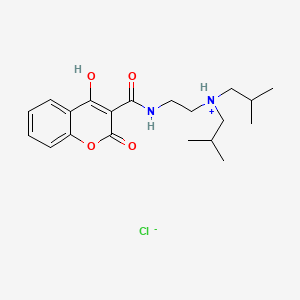
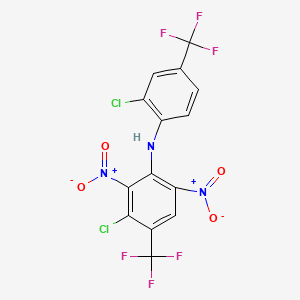
![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
